molecular formula C21H21NO5 B6259112 rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans CAS No. 2138004-37-0

rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans

Cat. No.: B6259112
CAS No.: 2138004-37-0
M. Wt: 367.4 g/mol
InChI Key: ZILOAIGNUCTBAM-ORAYPTAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans" is an intricate organic molecule, notable for its structural complexity and potential applications in various fields, particularly in synthetic chemistry and pharmaceuticals. This compound exhibits stereochemistry, as indicated by the (2R,6S) configuration, and exists as a racemic mixture, implying it contains equal amounts of both enantiomers.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid typically involves multi-step organic synthesis techniques. Key steps might include the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the morpholine scaffold, followed by stereoselective reactions to achieve the desired chiral centers. Common reagents in these processes might include Fmoc chloride, various alkylating agents, and catalysts to ensure the precise configuration of the stereocenters.

Industrial production methods: : Industrial production often scales these reactions using optimized conditions to ensure high yield and purity. Techniques like continuous flow chemistry, where reactions are carried out in a controlled, continuous manner, may be employed to enhance efficiency. Catalysts and solvents are carefully chosen to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the Fmoc group and morpholine ring adds versatility to its reactivity.

Common reagents and conditions: : Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Substitution reactions might involve halides or nucleophiles under mild to moderate conditions. Reaction conditions are often tailored to the specific functional groups present in the molecule.

Major products formed: : Depending on the reaction type, major products can include deprotected morpholine derivatives, oxidized morpholine carboxylates, or substituted morpholine analogs, each retaining the chiral integrity of the original molecule.

Scientific Research Applications

Chemistry: : In synthetic chemistry, this compound serves as a valuable intermediate for constructing complex molecules, particularly in the development of pharmaceuticals.

Biology and Medicine: : Its chiral nature makes it significant in medicinal chemistry, where it can be used to study enantiomer-specific interactions with biological targets

Industry: : Beyond pharmaceuticals, it may find uses in the development of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The compound's mechanism of action in a biological context involves its ability to interact with specific molecular targets, such as enzymes or receptors. Its stereochemistry plays a crucial role in these interactions, determining the affinity and specificity for the target. Pathways involved might include inhibition of enzymatic activity or modulation of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other morpholine derivatives, rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid stands out due to its unique stereochemistry and the presence of the Fmoc group. Similar compounds might include:

  • rac-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-morpholine-2-carboxylic acid

  • rac-2-methyl-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-morpholine

  • 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid

Each of these analogs offers variations in functional groups and stereochemistry, highlighting the unique chemical space occupied by the original compound.

Conclusion

rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool in synthetic chemistry, biology, and industrial applications. The detailed study of its preparation, reactivity, and applications underscores the compound's potential to contribute to advancements in these areas.

Properties

CAS No.

2138004-37-0

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2R,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C21H21NO5/c1-13-10-22(11-19(27-13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1

InChI Key

ZILOAIGNUCTBAM-ORAYPTAESA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.